4-Bromo-2-(3-chloropropyl)fluorobenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9BrClF |
|---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
4-bromo-2-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6H,1-2,5H2 |
InChI Key |
XSKAXJKTOGZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCCl)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 3 Chloropropyl Fluorobenzene and Its Precursors
Retrosynthetic Analysis of 4-Bromo-2-(3-chloropropyl)fluorobenzene
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds (disconnections) to identify potential synthetic pathways.
Disconnection Strategies Targeting Halogenated Aromatic Rings
The primary disconnections for this compound involve the carbon-halogen bonds. By disconnecting the C-Br and C-F bonds, we can identify simpler precursors.
Disconnection of the C-Br bond: This suggests a late-stage bromination of a 2-(3-chloropropyl)fluorobenzene precursor. The feasibility of this step depends on the directing effects of the fluorine and chloropropyl substituents.
Disconnection of the C-F bond: This points towards the fluorination of a 4-bromo-2-(3-chloropropyl)aniline derivative, likely via a Sandmeyer-type reaction, as direct fluorination is often difficult to control.
Simultaneous Disconnection: A more practical approach involves starting with a pre-halogenated benzene (B151609) ring, such as 4-bromofluorobenzene. This commercially available starting material simplifies the synthesis by establishing the 1,4-halogen pattern early in the sequence.
Approaches for Introducing the Chloropropyl Side Chain
The bond between the aromatic ring and the chloropropyl side chain is a key target for disconnection. This C-C bond can be formed through several methods, primarily electrophilic aromatic substitution.
Friedel-Crafts Alkylation: A direct disconnection suggests reacting a suitable aromatic precursor (e.g., 4-bromofluorobenzene) with a 3-chloropropyl halide in the presence of a Lewis acid catalyst. However, this approach is prone to carbocation rearrangements and polyalkylation, which can lead to a mixture of products.
Friedel-Crafts Acylation followed by Reduction: A more reliable strategy involves a two-step process. First, the aromatic ring is acylated with 3-chloropropanoyl chloride and a Lewis acid. The resulting ketone is then reduced to the desired propyl side chain (e.g., via Clemmensen or Wolff-Kishner reduction). This method prevents rearrangements as the acylium ion is stable and the deactivating effect of the ketone group prevents further acylation.
Side-Chain Modification: An alternative retrosynthetic pathway involves disconnecting the C-Cl bond on the propyl chain. This suggests a precursor like 3-(4-bromo-2-fluorophenyl)propan-1-ol, which could then be chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). A similar synthesis has been documented for converting 3-(4-bromophenyl)propan-1-ol to 1-bromo-4-(3-chloropropyl)benzene.
| Disconnection Strategy | Precursors | Key Reaction Type |
| C(aryl)-C(propyl) Bond | 4-Bromofluorobenzene + 3-chloropropyl halide | Friedel-Crafts Alkylation |
| C(aryl)-C(acyl) Bond | 4-Bromofluorobenzene + 3-chloropropanoyl chloride | Friedel-Crafts Acylation |
| C(propyl)-Cl Bond | 3-(4-Bromo-2-fluorophenyl)propan-1-ol | Side-chain Chlorination |
Strategies for Selective Halogenation (Bromine and Fluorine)
The specific 1,2,4-substitution pattern of the target molecule requires careful consideration of the directing effects of the substituents. Halogens are generally deactivating but direct incoming electrophiles to the ortho and para positions. Alkyl groups are activating and are also ortho-, para-directors.
Fluorine as a Directing Group: Fluorine is a potent para-director. In electrophilic aromatic substitution reactions, fluorobenzene (B45895) yields approximately 90% of the para-substituted product. This is attributed to a combination of inductive and resonance effects. Therefore, if the synthesis starts with a 2-substituted fluorobenzene, bromination would be strongly directed to the C-4 position (para to the fluorine).
Bromine as a Directing Group: Bromine is also an ortho-, para-director, although less selective than fluorine.
Chloropropyl Group as a Directing Group: As an alkyl group, the chloropropyl chain is an ortho-, para-director.
A logical synthetic sequence would leverage these effects. For instance, introducing the chloropropyl chain to 4-bromofluorobenzene would be directed by both existing halogens. The fluorine atom at C-1 directs to C-2 (ortho) and C-4 (occupied), while the bromine at C-4 directs to C-3 and C-5 (meta to fluorine). The position ortho to fluorine (C-2) is generally favored, leading to the desired substitution pattern.
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, several classical synthetic pathways can be devised.
Friedel-Crafts Alkylation Approaches for Aryl-Propyl Linkage
The Friedel–Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone for attaching substituents to an aromatic ring.
A plausible and controlled synthesis of this compound involves an initial Friedel-Crafts acylation.
Acylation: 4-Bromofluorobenzene is reacted with 3-chloropropanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the 3-chloropropanoyl group onto the aromatic ring, primarily at the position ortho to the fluorine atom (C-2) due to its directing effect.
Reduction: The resulting ketone, 1-(4-bromo-2-fluorophenyl)-3-chloropropan-1-one, is then reduced to form the propyl chain. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
This two-step acylation-reduction sequence is generally preferred over direct alkylation because it avoids the common pitfalls of carbocation rearrangement and polyalkylation, thus providing a cleaner product with a higher yield.
| Reaction Step | Reactants | Catalyst | Product |
| Acylation | 4-Bromofluorobenzene, 3-Chloropropanoyl chloride | AlCl₃ | 1-(4-Bromo-2-fluorophenyl)-3-chloropropan-1-one |
| Reduction | 1-(4-Bromo-2-fluorophenyl)-3-chloropropan-1-one | Zn(Hg), HCl or N₂H₄, KOH | This compound |
Aromatic Substitution Reactions for Halogen Introduction
The synthesis of the necessary precursors often involves standard electrophilic aromatic substitution or diazotization reactions.
Synthesis of 4-Bromofluorobenzene: This key precursor can be synthesized through several routes. One common laboratory method involves the diazotization of 4-bromoaniline, followed by a Schiemann reaction. Alternatively, the direct bromination of fluorobenzene can be employed. Due to the strong para-directing effect of fluorine, this reaction yields the desired 4-bromofluorobenzene as the major product.
Alternative Halogenation Strategy: An alternative, multi-step synthesis could start from a more basic raw material like para-toluidine. A patented process for a related compound, 2-fluoro-4-bromotoluene, involves a sequence of nitration, diazotization to introduce bromine (Sandmeyer reaction), reduction of the nitro group to an amine, and finally, a second diazotization followed by fluorination (Schiemann reaction). A similar strategic sequence could be adapted to build the substitution pattern of this compound, although it would be more complex than starting with 4-bromofluorobenzene. For instance, a Sandmeyer-type reaction starting from an appropriate aniline derivative is a well-established method for introducing bromine onto an aromatic ring.
Multi-step Linear Syntheses and Optimization
The synthesis of this compound via a multi-step linear approach typically involves the sequential introduction of substituents onto a fluorobenzene scaffold. A plausible and common strategy begins with a commercially available precursor, such as 2-fluoroaniline. The synthesis proceeds through a series of reactions, including electrophilic aromatic substitution, diazotization, and side-chain installation.
One potential pathway involves the bromination of an appropriate fluorinated precursor. For instance, starting with a compound like 2-fluoro-4-bromoaniline, a diazotization reaction can be employed to replace the amino group. google.com This is a classic method for introducing a variety of functional groups onto an aromatic ring. Following the removal or conversion of the amino group, the (3-chloropropyl) side chain can be introduced via a Friedel-Crafts acylation using 3-chloropropionyl chloride, followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction) to convert the ketone to an alkyl chain.
A study on the multi-step synthesis of 4-bromo-2-chloroaniline from aniline highlights a typical laboratory approach involving sequential protection, halogenation, and deprotection steps, where optimization at each stage is key to the final yield. researchgate.net While the target molecule is different, the principles of sequential functional group introduction and the challenges of purification and yield optimization are directly analogous.
Table 1: Example of a Multi-step Synthesis Route and Optimization Points
| Step | Reaction Type | Key Reagents | Potential Optimization Parameters |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | Temperature control, reaction time, choice of brominating agent |
| 2 | Diazotization | NaNO₂, H₂SO₄ | Temperature control (-5 to 0 °C), rate of addition of NaNO₂ |
| 3 | Friedel-Crafts Acylation | 3-chloropropionyl chloride, AlCl₃ | Choice of Lewis acid, solvent, temperature |
Modern Catalytic Approaches for this compound Synthesis
Modern organic synthesis has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound can benefit significantly from these advanced approaches.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Halogen Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-halogen bonds. researchgate.net These reactions could be employed in the synthesis of this compound, for instance, by coupling a dihalogenated fluorobenzene with an appropriate organometallic reagent containing the 3-chloropropyl group.
A hypothetical approach could start with 1,4-dibromo-2-fluorobenzene. A regioselective Negishi or Stille cross-coupling reaction could then be used to introduce the (3-chloropropyl) group at the 2-position. nih.gov The success of this strategy hinges on the differential reactivity of the two bromine atoms, which can often be controlled by the choice of catalyst, ligands, and reaction conditions. Organoboron compounds, used in Suzuki-Miyaura coupling, are also highly versatile for creating C-C bonds and tolerate a wide range of functional groups. uwindsor.ca
The use of organosilanols in palladium-catalyzed cross-coupling offers a practical alternative to traditional boron- and tin-based methods, often proceeding under milder, fluoride-free conditions. nih.gov This methodology could be applied to couple an aryl halide with a (3-chloropropyl)silanol derivative.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Strategies
| Coupling Reaction | Aryl Halide Precursor | Organometallic Reagent | Catalyst/Ligand System |
|---|---|---|---|
| Suzuki-Miyaura | 1,4-Dibromo-2-fluorobenzene | (3-chloropropyl)boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |
| Negishi | 1,4-Dibromo-2-fluorobenzene | (3-chloropropyl)zinc chloride | Pd(dba)₂, ligand (e.g., SPhos) |
C-H Functionalization Strategies for Direct Synthesis
Direct C-H functionalization represents a highly efficient and atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. In the context of this compound, a C-H functionalization strategy could involve the direct introduction of the (3-chloropropyl) group onto a 1-bromo-3-fluorobenzene backbone.
This transformation would typically require a directing group to achieve the desired regioselectivity, guiding the catalyst to the C-H bond at the 2-position. While challenging, this approach is at the forefront of modern synthetic chemistry. nih.gov Research has demonstrated the ability to selectively functionalize C-H bonds even in complex molecular settings, offering a unique retrosynthetic pathway. nih.govnih.gov For example, a removable directing group could be installed on the fluorobenzene ring, which then facilitates the palladium-catalyzed alkylation of the adjacent C-H bond.
Photoredox Catalysis in Halogenated Arene Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. rsc.org It enables a wide range of transformations under mild conditions, often with high selectivity. For the synthesis of halogenated arenes, photoredox catalysis can be used for both the introduction and transformation of halogen atoms. mdpi.comresearchgate.net
While a direct photoredox synthesis of this compound is not explicitly documented, the principles of this technology are applicable. For example, a photoredox-catalyzed C-H chlorination or bromination could be employed at a specific stage of the synthesis. rsc.org Furthermore, photoredox catalysis can be used for dehalogenation reactions, which could be useful in a strategy that starts with a polyhalogenated precursor. nih.govresearchgate.net The reactions are controlled by light, offering a high degree of spatial and temporal control. mdpi.com
Chemo- and Regioselective Synthesis of this compound
Achieving the correct arrangement of substituents on the aromatic ring is a significant challenge in the synthesis of polysubstituted benzenes. Both chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of substitution) are paramount.
Control of Substitution Pattern on the Fluorobenzene Ring
In a synthetic sequence, the order of introduction of the bromo and (3-chloropropyl) groups is critical.
Starting with 1-fluorobenzene: An electrophilic bromination would yield primarily p-bromofluorobenzene due to sterics. A subsequent Friedel-Crafts acylation would then be directed by both the fluorine and bromine atoms. Both are ortho, para-directors. The position ortho to the fluorine and meta to the bromine (C2) would be a likely site for substitution.
Starting with 1-bromo-3-fluorobenzene: In this case, electrophilic substitution is directed to positions ortho and para to the fluorine (C2, C4, C6) and ortho and para to the bromine (C2, C4, C5). The positions C2 and C4 are activated by both halogens, making them the most probable sites for the introduction of the acyl group in a Friedel-Crafts reaction.
The interplay between inductive and resonance effects, along with steric hindrance, must be carefully considered to predict and control the outcome of the substitution. researchgate.net The ability of fluorine substituents to create additional π-orbitals can also influence the stability and reactivity of the aromatic ring. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Fluoroaniline |
| 3-Chloropropionyl chloride |
| 4-Bromo-2-chloroaniline |
| 1,4-Dibromo-2-fluorobenzene |
| (3-chloropropyl)boronic acid |
| (3-chloropropyl)zinc chloride |
| (3-chloropropyl)tributylstannane |
| 1-Bromo-3-fluorobenzene |
| 1-Fluorobenzene |
| p-Bromofluorobenzene |
| 2-Fluoro-4-bromoaniline |
Selective Functionalization of the Chloropropyl Moiety
The this compound molecule possesses several reactive sites, but the terminal chlorine atom on the propyl side chain is particularly amenable to selective functionalization via nucleophilic substitution reactions. The primary carbon-chlorine bond is a good electrophilic site that can be targeted by a wide array of nucleophiles without disturbing the relatively inert bromo and fluoro substituents on the aromatic ring under appropriate conditions.
These transformations typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group. This method allows for the direct introduction of diverse functional groups, significantly expanding the molecular complexity and potential applications of the parent compound. Key examples of such functionalizations include the introduction of azides, nitriles, and amines, which are valuable precursors in medicinal chemistry and materials science.
The choice of solvent and reaction conditions is crucial to ensure selectivity and achieve high yields. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (MeCN), are often employed as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively free to react.
Below is a table detailing potential selective functionalization reactions of the chloropropyl moiety.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Name | Potential Utility |
|---|---|---|---|---|
| Azide (B81097) ion (N₃⁻) | Sodium Azide (NaN₃) | Azido (B1232118) (-N₃) | 1-(3-Azidopropyl)-4-bromo-2-fluorobenzene | Precursor for amines (via reduction) or triazoles (via click chemistry) |
| Cyanide ion (CN⁻) | Sodium Cyanide (NaCN) | Nitrile/Cyano (-CN) | 4-(4-Bromo-2-fluorophenyl)butanenitrile | Precursor for carboxylic acids, amines, or amides |
| Hydroxide ion (OH⁻) | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | 3-(4-Bromo-2-fluorophenyl)propan-1-ol | Intermediate for esters and ethers |
| Ammonia (B1221849) (NH₃) | Aqueous Ammonia | Primary Amine (-NH₂) | 3-(4-Bromo-2-fluorophenyl)propan-1-amine | Building block for pharmaceuticals and agrochemicals |
| Secondary Amine (R₂NH) | e.g., Diethylamine | Tertiary Amine (-NR₂) | N,N-Diethyl-3-(4-bromo-2-fluorophenyl)propan-1-amine | Active pharmaceutical ingredient synthesis |
Green Chemistry Principles in the Synthesis of this compound
The traditional synthesis of this compound likely involves a two-step process: a Friedel-Crafts acylation followed by a ketone reduction. This conventional pathway, while effective, often relies on hazardous reagents and generates significant chemical waste. Applying the principles of green chemistry offers a framework for developing more sustainable and efficient synthetic routes.
A plausible synthetic pathway starts with 1-bromo-3-fluorobenzene, which undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting ketone, 1-(4-bromo-2-fluorophenyl)-3-chloropropan-1-one, is then reduced to the final product. Classic reduction methods include the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com Green chemistry principles can be applied to improve each of these steps.
Solvent-Free and Aqueous Reaction Conditions
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks.
For the Friedel-Crafts acylation step, significant progress has been made in developing solvent-free reaction conditions. rsc.org One effective approach involves the use of microwave irradiation in the absence of a solvent. organic-chemistry.orgmdma.ch For instance, zinc powder has been shown to catalyze the acylation of aromatic compounds efficiently under microwave-assisted, solvent-free conditions. organic-chemistry.orgmdma.ch This method not only eliminates the need for hazardous chlorinated solvents but also dramatically reduces reaction times and can improve product yields. mdma.ch
Solid acid catalysts also enable solvent-free reactions. chemijournal.com These catalysts can be mixed directly with the reactants, and the reaction can be driven by thermal heating or microwave energy, simplifying the workup process as the catalyst can often be removed by simple filtration.
While conducting Friedel-Crafts reactions in aqueous media remains a significant challenge due to the water sensitivity of the Lewis acid catalysts and acylating agents, research into water-tolerant Lewis acids continues. The development of such catalysts could pave the way for using water, the most environmentally benign solvent, in future syntheses.
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comskpharmteco.com
The traditional Friedel-Crafts acylation has a notoriously poor atom economy. rsc.org The reaction requires a stoichiometric amount of AlCl₃ catalyst, which forms a complex with the product ketone and is ultimately converted into a large volume of aluminum hydroxide waste during aqueous workup. wikipedia.orgbyjus.com
Traditional Route Atom Economy (Example Calculation):
Step 1: Friedel-Crafts Acylation
Reactants: 1-Bromo-3-fluorobenzene (C₆H₄BrF, 175.0 g/mol ) + 3-Chloropropionyl chloride (C₃H₄Cl₂O, 126.98 g/mol ) + AlCl₃ (133.34 g/mol )
Product: 1-(4-bromo-2-fluorophenyl)-3-chloropropan-1-one (C₉H₇BrClFO, 265.5 g/mol )
Byproducts: HCl (36.46 g/mol ) + AlCl₃ complex waste
% Atom Economy = (Mass of product / Total mass of reactants) x 100 = (265.5 / (175.0 + 126.98 + 133.34)) x 100 ≈ 59.6% (This is an overestimation as it doesn't account for the full mass of the waste stream from the AlCl₃ workup).
Step 2: Clemmensen Reduction
Reactants: Ketone (C₉H₇BrClFO, 265.5 g/mol ) + Zinc (Zn, 65.38 g/mol ) + HCl
Product: this compound (C₉H₉BrClF, 251.5 g/mol )
Byproducts: H₂O, ZnCl₂
This reaction generates significant metallic waste.
Waste minimization strategies focus on replacing these inefficient steps. reachemchemicals.com Using a recyclable, heterogeneous solid acid catalyst for the acylation step eliminates the AlCl₃ waste stream. researchgate.net For the reduction step, catalytic hydrogenation is a far superior alternative, as discussed in the next section. Adopting continuous flow processes can also minimize waste by improving reaction control and reducing the volume of solvent required. acs.orgnih.gov
| Strategy | Traditional Method | Green Alternative | Impact on Waste Reduction |
|---|---|---|---|
| Catalysis in Acylation | Stoichiometric AlCl₃ | Reusable solid acid (e.g., Zeolite, Niobium Phosphate) | Eliminates aluminum hydroxide sludge and corrosive HCl waste. eurekaselect.comresearchgate.net |
| Reaction Conditions | Organic Solvents (e.g., Dichloromethane) | Solvent-free, microwave-assisted | Eliminates volatile organic compound (VOC) emissions and solvent waste. organic-chemistry.orgmdma.ch |
| Reduction Method | Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) | Catalytic Hydrogenation (H₂, Pd/C) | Replaces stoichiometric metal/reagent waste with a recyclable catalyst and water as the only byproduct. tandfonline.com |
Sustainable Catalysis in this compound Production
The cornerstone of a green synthesis for this compound is the replacement of traditional stoichiometric reagents with sustainable, recyclable catalysts.
Catalysis in Friedel-Crafts Acylation: The use of heterogeneous solid acid catalysts is a leading strategy for greening Friedel-Crafts acylations. acs.org These materials offer several advantages over traditional Lewis acids:
Reusability: They can be recovered by filtration and reused multiple times, drastically reducing cost and waste. eurekaselect.com
Reduced Corrosion: They are generally less corrosive than AlCl₃, allowing for the use of standard stainless-steel reactors.
Ease of Separation: Product isolation is simplified, avoiding the complex and wasteful aqueous workup required for homogeneous catalysts. routledge.com
Examples of effective solid acid catalysts include zeolites, clays, metal oxides (like ZnO), sulfated zirconia, and niobium-based catalysts. researchgate.netresearchgate.net These catalysts provide active sites for the reaction to occur on their surface, often with enhanced selectivity. eurekaselect.com
Catalysis in Ketone Reduction: Catalytic hydrogenation and transfer hydrogenation are highly efficient and atom-economical alternatives to Clemmensen or Wolff-Kishner reductions.
Catalytic Hydrogenation: This method involves reacting the intermediate ketone with hydrogen gas (H₂) over a heterogeneous catalyst, such as palladium on carbon (Pd/C). The only byproduct is water, making it an exceptionally clean process. The catalyst is easily recovered and reused.
Transfer Hydrogenation: This process uses a stable hydrogen donor molecule, like isopropanol or formic acid, to transfer hydrogen to the ketone, mediated by a transition metal catalyst (e.g., a ruthenium complex). researchgate.net This avoids the need for high-pressure hydrogen gas, enhancing operational safety. researchgate.net
Biocatalysis: The use of enzymes or whole-cell microorganisms to perform reductions is an emerging area. These biocatalysts operate under mild conditions (room temperature and neutral pH) and can offer exceptional stereoselectivity. researchgate.netwisdomlib.org
By combining a heterogeneously catalyzed, solvent-free acylation with a subsequent catalytic hydrogenation, the synthesis of this compound can be transformed into a significantly more sustainable and environmentally responsible process.
Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 3 Chloropropyl Fluorobenzene
Electrophilic Aromatic Substitution Reactions Involving 4-Bromo-2-(3-chloropropyl)fluorobenzene
The benzene (B151609) ring of this compound is substituted with three groups: a fluorine atom, a bromine atom, and a 3-chloropropyl group. The directing effects of these substituents will govern the regioselectivity of electrophilic aromatic substitution reactions. Fluorine and bromine are ortho-, para-directing deactivators, while the alkyl group is an ortho-, para-directing activator. The interplay of these electronic and steric effects will determine the position of incoming electrophiles.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In principle, the fluorine atom in this compound could act as a directed metalation group (DMG), guiding lithiation to the adjacent ortho position. However, the presence of the bromine atom introduces a competing pathway: lithium-halogen exchange. Generally, lithium-bromine exchange is a very fast process.
Hypothetical Reaction Scheme for Directed Ortho-Metalation vs. Lithium-Halogen Exchange:
| Reactant | Reagent | Potential Product(s) | Reaction Pathway |
| This compound | n-BuLi | 1-Lithio-2-(3-chloropropyl)-4-fluorobenzene | Lithium-Halogen Exchange |
| 4-Bromo-1-lithio-2-(3-chloropropyl)fluorobenzene | Directed Ortho-Metalation |
Given the high reactivity of organolithium reagents towards aryl bromides, it is highly probable that lithium-bromine exchange would be the predominant reaction pathway over directed ortho-metalation.
Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are expected to occur on the aromatic ring. The regiochemical outcome will be determined by the directing effects of the existing substituents. The fluorine and 3-chloropropyl groups are ortho-, para-directing, while the bromine is also an ortho-, para-director. The positions ortho to the fluorine and the alkyl group are sterically hindered by the adjacent substituents. Therefore, substitution is most likely to occur at the position para to the fluorine and ortho to the bromine.
Predicted Major Products of Electrophilic Aromatic Substitution:
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-(3-chloropropyl)-1-fluoro-5-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-3-(3-chloropropyl)-4-fluorobenzenesulfonic acid |
| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-2-(3-chloropropyl)-5-fluorobenzene |
Nucleophilic Substitution Reactions at the Chloropropyl Moiety of this compound
The chloropropyl side chain provides a reactive site for nucleophilic substitution reactions. The primary alkyl chloride is susceptible to attack by various nucleophiles, following an SN2 mechanism.
The chlorine atom can be readily displaced by nucleophiles such as hydroxide, alkoxides, and amines to form the corresponding alcohols, ethers, and amines.
Examples of Nucleophilic Substitution Reactions:
| Nucleophile | Reagent | Product |
| Hydroxide | NaOH | 3-(5-Bromo-2-fluorophenyl)propan-1-ol |
| Methoxide | NaOCH₃ | 4-Bromo-1-(3-methoxypropyl)-2-fluorobenzene |
| Ammonia (B1221849) | NH₃ | 3-(5-Bromo-2-fluorophenyl)propan-1-amine |
These reactions are typically carried out in a suitable solvent, and the reaction conditions (temperature, reaction time) would need to be optimized for each specific transformation.
The presence of the reactive chloropropyl chain and the aryl bromide offers possibilities for intramolecular cyclization reactions. For instance, if the bromine atom is converted to a nucleophilic species (e.g., via lithium-halogen exchange), subsequent intramolecular attack on the electrophilic carbon of the chloropropyl chain could lead to the formation of a cyclic product, such as a substituted tetralin derivative.
Cross-Coupling Reactions Utilizing the Bromo Substituent of this compound
The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is significantly higher than that of the C-F and C-Cl bonds under typical cross-coupling conditions.
Common Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | Organoboron reagent | Palladium | Biaryl or Alkyl-aryl |
| Heck Coupling | Alkene | Palladium | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine | Palladium | Aryl Amine |
These reactions would selectively occur at the C-Br bond, leaving the chloropropyl and fluoro substituents intact, thus allowing for the synthesis of a wide range of complex molecules from this starting material.
Suzuki, Stille, Heck, and Sonogashira Coupling Reactions
The carbon-bromine bond on the aromatic ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is highly versatile and tolerant of various functional groups, making it a powerful tool for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the position of the bromine atom. organic-chemistry.org The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, positioning the aryl bromide of the title compound as a suitable substrate. mdpi.com
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org A significant advantage of this method is the stability of organostannane reagents to air and moisture. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org Additives like copper(I) salts can accelerate the reaction rate. harvard.edu
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. libretexts.org The process involves the formal substitution of a vinylic hydrogen with the aryl group from this compound. mdpi.com The catalytic cycle includes oxidative addition of the C-Br bond to the palladium catalyst, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The Sonogashira coupling is highly valued for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The higher reactivity of aryl bromides compared to aryl chlorides allows for selective coupling at the C-Br bond. wikipedia.org
Below is an interactive table summarizing typical conditions for these coupling reactions involving an aryl bromide substrate like this compound.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often not required) | Toluene, THF, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |
Buchwald-Hartwig Amination and Etherification Reactions
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling method for forming carbon-nitrogen (amination) and carbon-oxygen (etherification) bonds, using aryl halides as substrates. wikipedia.orgorganic-chemistry.org
Amination: This reaction allows for the coupling of the aryl bromide moiety of this compound with a wide range of primary and secondary amines. organic-chemistry.orglibretexts.org The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the synthesis of diverse arylamines that would be difficult to prepare using classical methods. wikipedia.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org
Etherification: A variation of the Buchwald-Hartwig reaction allows for the synthesis of aryl ethers by coupling the aryl bromide with alcohols. This provides an alternative to the classical Ullmann condensation. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.org
Typical catalyst systems for Buchwald-Hartwig reactions often involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with sterically hindered and electron-rich phosphine ligands.
| Coupling Partner | Ligand Family (Examples) | Base (Typical) | Solvent (Typical) |
| Primary/Secondary Amines | BINAP, XPhos, RuPhos, DavePhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Alcohols/Phenols | Josiphos, t-BuXPhos | NaH, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Functional Group Transformations of the Fluorobenzene (B45895) and Chloropropyl Moieties
Reduction and Oxidation Reactions of the Aromatic Ring
Reduction: The aromatic ring of this compound is generally resistant to reduction under mild conditions that would, for example, reduce an alkene. libretexts.org Catalytic hydrogenation of the benzene ring to form the corresponding cyclohexane (B81311) derivative requires harsh, forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, often with catalysts like rhodium on carbon (Rh/C) or platinum. libretexts.orglibretexts.org An alternative method for partial reduction is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, to yield a non-conjugated diene. libretexts.org
Oxidation: Aromatic rings are notably stable and inert towards oxidation. libretexts.orgmsu.edu However, the alkyl side-chain attached to the ring is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the ring). libretexts.org For this compound, this benzylic carbon is part of the propyl chain. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), would typically oxidize the entire alkyl side chain to a carboxylic acid group. libretexts.orgmsu.edu The presence of the chlorine atom on the propyl chain could complicate this reaction, potentially leading to a mixture of products. No reaction is expected if the benzylic position is fully substituted (i.e., has no C-H bonds). libretexts.org
Manipulations of the Chlorine and Fluorine Atoms
Chlorine Atom: The chlorine atom is part of a primary alkyl chloride (1-chloropropane) chain. This functionality is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. A wide variety of nucleophiles can displace the chloride ion, allowing for extensive functionalization of the side chain.
| Nucleophile | Reagent Example | Product Functional Group |
| Iodide | Sodium Iodide (NaI) | Primary alkyl iodide |
| Azide (B81097) | Sodium Azide (NaN₃) | Primary alkyl azide |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | Primary alcohol |
| Alkoxide | Sodium Methoxide (NaOMe) | Methyl ether |
| Amine | Ammonia (NH₃) | Primary amine |
Fluorine Atom: The fluorine atom attached directly to the aromatic ring is exceptionally stable and generally unreactive towards nucleophilic aromatic substitution. The carbon-fluorine bond is very strong, and such substitutions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine, which are absent in this molecule. While modern catalytic methods for C-F bond activation exist, they require specific conditions and catalysts. nih.gov Under the conditions used for the transformations discussed above (e.g., cross-coupling, SN2), the C-F bond is expected to remain intact.
Rearrangement Reactions and Conformational Studies of this compound
Rearrangement Reactions: Molecules of this type, featuring a simple alkyl chain on a substituted benzene ring, are not prone to skeletal rearrangements under typical synthetic conditions. Well-known aromatic rearrangements like the Claisen or Fries rearrangements would require specific precursor structures (e.g., allyl aryl ethers or phenyl esters, respectively) that are not inherent to the title compound. wiley-vch.de
Conformational Studies: The molecule possesses significant conformational flexibility due to the 3-chloropropyl side chain. Free rotation can occur around the C-C single bonds of the propyl group and the C-C bond connecting the chain to the aromatic ring. This results in numerous possible spatial arrangements (conformers). Determining the most stable, lowest-energy conformer would typically be accomplished through computational chemistry using methods like density functional theory (DFT). Such theoretical studies would provide insights into the molecule's preferred three-dimensional shape, bond angles, and dihedral angles.
Reaction Kinetics and Thermodynamics for Transformations of this compound
Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not available in published literature. However, general principles can be applied to understand its expected behavior.
Reaction Kinetics: In the context of the palladium-catalyzed cross-coupling reactions discussed (Suzuki, Stille, etc.), the rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst. wikipedia.orgwikipedia.org The reactivity of the carbon-halogen bond in this step follows the order C–I > C–Br > C–Cl. Therefore, the C-Br bond in this compound is expected to be significantly more reactive in oxidative addition than the C-F or the side-chain C-Cl bond, ensuring high selectivity for reactions at the bromine-substituted position. Kinetic studies for specific transformations would require experimental monitoring of reactant and product concentrations over time under controlled conditions to determine reaction orders, rate constants, and activation energies.
Thermodynamics: The thermodynamic feasibility of any transformation is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. For the cross-coupling reactions, the formation of stable C-C, C-N, or C-O bonds typically makes these processes thermodynamically favorable (exergonic). Specific thermodynamic values, such as the enthalpy of reaction, would need to be determined experimentally through techniques like calorimetry or calculated via high-level computational chemistry methods.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 3 Chloropropyl Fluorobenzene
High-Resolution NMR Spectroscopy for Stereochemical Assignment of 4-Bromo-2-(3-chloropropyl)fluorobenzene Derivatives
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound and to understand the spatial relationships between different parts of the molecule.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons of the chloropropyl side chain. The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atom. Their chemical shifts will be influenced by the electronic effects of the bromine, fluorine, and chloropropyl substituents. The protons of the chloropropyl chain will exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the chlorine atom appearing at the most downfield position in the aliphatic region due to the inductive effect of the chlorine.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are expected for the aromatic carbons and three for the chloropropyl side chain. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the halogens and the alkyl chain.
2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling network. For the chloropropyl chain, cross-peaks would be observed between the protons on adjacent carbons, confirming their connectivity. In the aromatic region, COSY would help in tracing the connectivity of the three aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between the chloropropyl side chain and the aromatic ring by showing correlations from the benzylic protons to the aromatic carbons and vice-versa. It would also help in assigning the quaternary carbons in the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help in determining the preferred conformation of the chloropropyl side chain relative to the aromatic ring by observing through-space interactions between the benzylic protons and one of the ortho-protons on the ring.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aromatic CH | 7.0 - 7.5 | 115 - 140 | Protons to other aromatic carbons and benzylic carbon |
| Benzylic CH₂ | 2.7 - 3.0 | 30 - 35 | Protons to aromatic carbons and adjacent CH₂ |
| Central CH₂ | 1.9 - 2.2 | 32 - 37 | Protons to adjacent CH₂ groups |
| Terminal CH₂Cl | 3.5 - 3.8 | 43 - 48 | Protons to adjacent CH₂ and benzylic carbons |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Fluorine-19 NMR and its Utility in Aromatic Substitution Studies
Fluorine-19 NMR is a highly sensitive technique for studying fluorine-containing compounds. sdsu.edu The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. sdsu.edu The chemical shift of the fluorine atom in this compound would be sensitive to the electronic environment on the aromatic ring. The position of the fluorine substituent relative to the bromo and chloropropyl groups will significantly influence its chemical shift. Furthermore, coupling between the ¹⁹F nucleus and the adjacent aromatic protons would be observed in both the ¹⁹F and ¹H NMR spectra, providing valuable information for confirming the substitution pattern on the benzene (B151609) ring. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for distinguishing between isomers and for studying the effects of different substituents on the electronic structure of the aromatic ring. biorxiv.orgdocbrown.info
Advanced Mass Spectrometry Techniques for Isotopic Analysis and Fragmentation Pathways of this compound
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This accurate mass measurement allows for the determination of the elemental formula of the compound with high confidence. A key feature in the mass spectrum of this molecule would be the isotopic pattern of the molecular ion. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks. washington.eduresearchgate.net The relative intensities of these isotopic peaks (M, M+2, M+4) would provide definitive evidence for the presence of one bromine and one chlorine atom in the molecule.
Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | Relative Abundance | Reason |
| [M]⁺ | 100 | Contains ⁷⁹Br and ³⁵Cl |
| [M+2]⁺ | ~130 | Contains ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl |
| [M+4]⁺ | ~32 | Contains ⁸¹Br and ³⁷Cl |
Note: The relative abundances are approximate and are calculated based on the natural isotopic abundances of bromine and chlorine.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a technique used to induce fragmentation of a selected ion and then analyze the resulting fragment ions. acdlabs.com This provides detailed structural information. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.
Plausible Fragmentation Pathways:
Benzylic Cleavage: A common fragmentation pathway for alkylbenzenes is the cleavage of the bond between the benzylic carbon and the adjacent carbon of the alkyl chain. This would result in the formation of a stable benzylic cation.
Loss of the Chloropropyl Chain: Cleavage of the bond between the aromatic ring and the chloropropyl group would lead to a fragment ion corresponding to the 4-bromo-2-fluorophenyl cation.
Loss of HCl: Elimination of a molecule of hydrogen chloride from the chloropropyl chain is another possible fragmentation pathway.
Loss of Halogens: Fragmentation involving the loss of the bromine or chlorine radical from the molecular ion or subsequent fragment ions could also be observed.
By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together and confirmed.
X-ray Crystallography of Co-crystals and Complexes Involving this compound (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. However, this technique requires the formation of a single crystal of sufficient quality. For a liquid or low-melting solid like this compound, obtaining suitable crystals can be challenging.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification of this compound
A detailed vibrational spectroscopic analysis of this compound is essential for a comprehensive understanding of its molecular structure, including the identification of its constituent functional groups and the conformational complexities introduced by the flexible 3-chloropropyl side chain. While direct experimental and exhaustive theoretical studies on this specific molecule are not extensively documented in publicly accessible literature, a thorough analysis can be constructed by examining the characteristic vibrational modes of its constituent parts: the 1,2,4-trisubstituted benzene ring and the 3-chloropropyl group. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular architecture.
The interpretation of the vibrational spectra of this compound would be based on the assignment of observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular motions. These motions include stretching, bending, and torsional modes of the chemical bonds. The analysis is complicated by the potential for multiple conformers arising from the rotation around the C-C single bonds of the chloropropyl side chain. Different spatial arrangements of this chain relative to the benzene ring would result in distinct vibrational signatures, which could, in principle, be resolved and identified through a combination of experimental spectroscopy and theoretical calculations, such as Density Functional Theory (DFT).
Functional Group Identification
The key functional groups within this compound each have characteristic vibrational frequencies.
Aromatic Ring Vibrations: The substituted benzene ring gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the ring are expected to produce a set of bands in the 1600-1400 cm⁻¹ range. The substitution pattern on the benzene ring also influences out-of-plane C-H bending modes, which are often observed in the 900-650 cm⁻¹ region and are indicative of the arrangement of the substituents.
C-F Vibrations: The carbon-fluorine bond is known to produce a strong absorption in the IR spectrum. For fluorobenzene (B45895) and its derivatives, the C-F stretching vibration is typically found in the 1250-1100 cm⁻¹ region.
C-Br Vibrations: The carbon-bromine stretching vibration is expected at lower frequencies due to the heavier mass of the bromine atom. This band is generally observed in the 650-500 cm⁻¹ range.
Aliphatic Chain Vibrations: The 3-chloropropyl side chain will exhibit vibrations characteristic of alkyl groups. The C-H stretching vibrations of the methylene (-CH₂) groups are expected in the 2960-2850 cm⁻¹ region. Methylene scissoring (bending) vibrations typically occur around 1470-1445 cm⁻¹, while rocking and twisting modes are found at lower wavenumbers.
C-Cl Vibrations: The carbon-chlorine stretching vibration of the chloropropyl group is anticipated in the 800-600 cm⁻¹ range. The exact position can be influenced by the conformation of the alkyl chain.
Conformational Analysis
The 3-chloropropyl side chain introduces conformational flexibility to the molecule. Rotation around the C-C bonds of this chain can lead to different stable conformers, such as gauche and anti arrangements. Each of these conformers would have a unique vibrational spectrum. In a bulk sample at room temperature, it is likely that a mixture of these conformers exists. The experimental IR and Raman spectra would therefore represent a superposition of the spectra of all populated conformations.
A detailed conformational analysis would typically involve theoretical calculations to predict the geometries and vibrational frequencies of the different stable conformers. By comparing the calculated spectra with the experimental data, it may be possible to identify the predominant conformer(s) present in the sample. Certain vibrational modes, particularly those involving the alkyl chain, are more sensitive to conformational changes and can serve as markers for specific spatial arrangements.
The following tables provide a hypothetical representation of the expected vibrational modes for this compound based on the analysis of similar compounds. The exact wavenumbers would require experimental data or high-level computational studies for this specific molecule.
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific theoretical and computational investigations of this compound as requested in the provided outline. Searches for quantum chemical calculations, Density Functional Theory (DFT) studies on its reaction pathways, and molecular dynamics simulations for this particular compound did not yield any specific results.
The scientific community has conducted and published theoretical studies on related but distinct molecules, such as other halogenated benzene derivatives. These studies employ computational methods to understand electronic structures, reaction mechanisms, and molecular dynamics. However, such data is highly specific to the molecule under investigation and cannot be generalized or extrapolated to create a scientifically accurate article about this compound.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection due to the absence of research data on this compound in the public domain.
Theoretical and Computational Investigations of 4 Bromo 2 3 Chloropropyl Fluorobenzene
Prediction of Spectroscopic Parameters for 4-Bromo-2-(3-chloropropyl)fluorobenzene
Theoretical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for predicting the spectroscopic parameters of molecules like this compound. These computational methods can provide valuable insights into the molecule's vibrational and electronic properties, which correspond to its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
For instance, DFT calculations at a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)) would first involve the optimization of the molecule's geometric structure to find its most stable conformation. researchgate.netnih.gov From this optimized geometry, vibrational frequency analysis can be performed to predict the IR spectrum. researchgate.netnih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching and bending of its various bonds.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that can be correlated with experimental data to aid in spectral assignment.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. researchgate.netscispace.com The energy difference between these orbitals, the HOMO-LUMO gap, is crucial for predicting the molecule's electronic absorption spectrum (UV-Vis). researchgate.netscispace.com Time-dependent DFT (TD-DFT) calculations can further refine the prediction of electronic transition energies and corresponding absorption wavelengths. scispace.com
A hypothetical table of predicted spectroscopic data for this compound, based on the types of results obtained for similar molecules, is presented below.
Table 1: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: ~7.0-7.5 ppm |
| Propyl Chain Protons: ~1.8-3.5 ppm | ||
| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: ~110-160 ppm |
| Propyl Chain Carbons: ~20-45 ppm | ||
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C-H (aromatic) stretch: ~3000-3100 cm⁻¹ |
| C-H (aliphatic) stretch: ~2850-2960 cm⁻¹ | ||
| C-F stretch: ~1200-1250 cm⁻¹ | ||
| C-Cl stretch: ~650-800 cm⁻¹ | ||
| C-Br stretch: ~500-600 cm⁻¹ |
| UV-Vis Spectroscopy | λmax (nm) | ~200-300 nm (in a given solvent) |
Note: The values in this table are illustrative and would need to be confirmed by actual computational studies on this compound.
In Silico Design of Novel Derivatives Based on the this compound Scaffold
The scaffold of this compound presents multiple sites for chemical modification to design novel derivatives with potentially enhanced or specific properties. In silico methods are invaluable in this design process, allowing for the virtual screening of numerous potential derivatives before undertaking their actual synthesis and testing.
The design process often begins with identifying the key structural features of the parent molecule that are likely to influence its activity. For this compound, these include the halogenated benzene (B151609) ring and the reactive chloropropyl side chain. Modifications could involve:
Substitution on the aromatic ring: Replacing the bromine or fluorine atoms with other functional groups to modulate the electronic properties of the ring.
Modification of the alkyl chain: Altering the length of the propyl chain, introducing unsaturation, or replacing the chlorine atom with other functionalities to change the molecule's reactivity and steric profile.
Computational tools like molecular docking can be employed if a specific biological target (such as an enzyme or receptor) is known. nih.govresearchgate.net This technique predicts the binding affinity and orientation of a designed derivative within the active site of the target protein. nih.gov By comparing the docking scores and binding modes of various derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity. nih.govresearchgate.net
Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational models is a critical step in drug design. researchgate.net These in silico predictions can help to identify potential liabilities of the designed derivatives, such as poor solubility or potential toxicity, early in the design process. researchgate.netscispace.com
The table below outlines a hypothetical in silico design strategy for novel derivatives based on the this compound scaffold.
Table 2: In Silico Design Strategy for this compound Derivatives
| Modification Site | Proposed Modification | Rationale for Design | Computational Evaluation Method |
|---|---|---|---|
| Aromatic Ring | Replacement of Bromine with -CN, -NO₂, or -OCH₃ | To investigate the effect of electron-withdrawing and electron-donating groups on molecular properties. | DFT for electronic properties (HOMO/LUMO), Molecular Electrostatic Potential (MEP) analysis. |
| Propyl Chain | Replacement of Chlorine with -OH, -NH₂, or a heterocyclic ring | To introduce hydrogen bonding capabilities and potentially alter biological target interactions. | Molecular Docking to predict binding affinity, ADME prediction. |
| Propyl Chain | Variation of chain length (ethyl, butyl) | To explore the impact of steric bulk and flexibility on binding. | Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling. |
Note: The strategies and methods in this table are representative of common in silico drug design workflows and would be specifically tailored based on the desired properties of the novel derivatives.
Applications of 4 Bromo 2 3 Chloropropyl Fluorobenzene As a Synthetic Building Block and Research Probe
Precursor in the Synthesis of Complex Organic Molecules
The distinct reactivity of the functional groups on 4-Bromo-2-(3-chloropropyl)fluorobenzene allows it to serve as a foundational component for the construction of more elaborate molecular structures, including heterocyclic systems and polycyclic aromatic compounds.
The presence of the 3-chloropropyl side chain is particularly advantageous for the synthesis of heterocyclic compounds. e-bookshelf.de This chain provides a three-carbon electrophilic unit that can readily undergo intramolecular cyclization with a nucleophile introduced onto the aromatic ring, typically by displacing the bromine atom. Alternatively, intermolecular reactions can first modify the chloropropyl chain, followed by cyclization.
The general strategy involves a two-step process:
Functionalization: The bromo group is converted into a nucleophilic center (e.g., -OH, -NH₂, -SH) via reactions such as Buchwald-Hartwig amination or palladium-catalyzed hydroxylation.
Intramolecular Cyclization: The newly introduced nucleophile attacks the electrophilic carbon of the chloropropyl chain, leading to ring closure and the formation of a fused heterocyclic system.
This methodology enables the synthesis of various halogenated tetrahydroquinolines, benzoxepines, and benzothiepines, which are core structures in many biologically active molecules. The fluorine atom remains on the aromatic ring, influencing the final product's lipophilicity and metabolic stability.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Initial Reaction at Bromo- Position | Nucleophilic Group | Resulting Heterocycle Core |
| Buchwald-Hartwig Amination (with R-NH₂) | -NHR | N-substituted Tetrahydroquinoline |
| Palladium-catalyzed Hydroxylation | -OH | Benzoxepine |
| Palladium-catalyzed Thiolation | -SH | Benzothiepine |
| Suzuki Coupling with Amino-boronic acid | -C₆H₄-NH₂ | Fused Benzodiazepine derivative |
The bromo-substituent on the aromatic ring serves as a versatile handle for carbon-carbon bond-forming reactions, which are fundamental to the construction of polycyclic aromatic systems (PAHs). mdpi.com Metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are commonly employed to extend the aromatic core.
In a typical Suzuki coupling reaction, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This appends a new aryl group at the position of the bromine atom. Subsequent intramolecular reactions, such as a Friedel-Crafts alkylation involving the chloropropyl chain, can then be used to form an additional ring, leading to complex, rigid polycyclic structures. These fluorine-containing PAHs are of interest in materials science for applications in organic electronics. nih.gov
Role as a Key Intermediate in Multi-step Organic Syntheses
In multi-step organic synthesis, the goal is to build complex target molecules from simpler starting materials through a sequence of reactions. libretexts.org this compound is an ideal intermediate due to the differential reactivity of its chloro and bromo substituents. The alkyl chloride is susceptible to Sₙ2 reactions with soft nucleophiles, while the aryl bromide is reactive in metal-catalyzed cross-coupling reactions.
This orthogonality allows for selective, stepwise modification of the molecule. For instance, a synthetic sequence could involve:
Nucleophilic substitution at the chloropropyl chain (e.g., with sodium azide (B81097) to introduce an azido (B1232118) group).
A subsequent Suzuki or Sonogashira coupling reaction at the bromo- position to add another molecular fragment.
Finally, transformation of the azido group (e.g., via reduction to an amine or a click reaction).
This controlled, sequential functionalization is critical for building complex molecules where precise arrangement of different functional groups is required, preventing unwanted side reactions and maximizing yield. rsc.org
Development of Labeled Analogues of this compound for Tracing Studies (e.g., Isotopic Labeling)
Isotopic labeling is a technique used to track the journey of a molecule through a chemical or biological system. wikipedia.org By replacing an atom in a compound with one of its isotopes, researchers can monitor its metabolism, distribution, and interaction with biological targets. This compound is a suitable candidate for various types of isotopic labeling.
Radioisotopic Labeling: The bromine atom can be replaced with a radioactive isotope, such as Bromine-76 (⁷⁶Br) or Bromine-77 (⁷⁷Br), for use in Positron Emission Tomography (PET) studies. Similarly, the chlorine can be substituted with Chlorine-36 (³⁶Cl), a beta-emitter, for radiotracing.
Stable Isotope Labeling: Non-radioactive heavy isotopes can be incorporated for studies using mass spectrometry or NMR. For example, hydrogen atoms can be replaced with deuterium (B1214612) (²H) to study kinetic isotope effects in reaction mechanisms, or Carbon-12 atoms in the propyl chain can be replaced with Carbon-13 (¹³C) to trace metabolic pathways.
The development of such labeled analogues allows this compound and its derivatives to be used as probes in pharmacokinetic and mechanistic studies.
Table 2: Potential Isotopic Labeling of this compound
| Isotope | Location of Label | Potential Application | Detection Method |
| ¹³C | Propyl chain | Metabolic flux analysis | Mass Spectrometry, NMR |
| ²H (Deuterium) | Aromatic ring or propyl chain | Mechanistic studies (KIE) | Mass Spectrometry, NMR |
| ¹⁸F | Fluoro- position (via synthesis) | PET Imaging | PET Scanner |
| ⁷⁷Br | Bromo- position | Radiotracing, SPECT Imaging | Gamma Counter, SPECT |
Application in the Construction of Specialized Reagents and Ligands
The reactive sites on this compound can be transformed to create specialized reagents and ligands for various chemical applications.
Organometallic Reagents: The aryl bromide can be converted into an organolithium or Grignard reagent through metal-halogen exchange. This creates a potent carbon-based nucleophile or base, which can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.
Ligand Synthesis: The chloropropyl chain can be functionalized with coordinating groups, such as phosphines, amines, or thiols. For example, reaction with diphenylphosphine (B32561) anion ((C₆H₅)₂P⁻) would yield a phosphine-containing derivative. The resulting molecule, bearing both a fluorinated aromatic ring and a phosphine (B1218219) donor, could serve as a ligand in transition metal catalysis, potentially influencing the catalyst's activity and selectivity.
Use in Combinatorial Chemistry and Library Synthesis for Research Purposes
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. openaccessjournals.comcuny.edu These libraries are then screened for desired properties, accelerating the discovery of new drugs and materials. nih.gov this compound is an excellent scaffold for library synthesis due to its two distinct and orthogonally reactive sites. vapourtec.com
A common approach is parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks in an array format. vapourtec.com For example:
First Diversification Point (Bromo-group): The scaffold can be subjected to a Suzuki coupling reaction with a library of 50 different arylboronic acids.
Second Diversification Point (Chloro-group): Each of the 50 resulting products can then be reacted with a library of 50 different primary or secondary amines.
This two-step sequence would theoretically generate a library of 2,500 (50 x 50) unique compounds. High-throughput screening of such a library could rapidly identify molecules with high affinity for a specific biological target.
Advanced Analytical Methodologies for Detection and Quantification of 4 Bromo 2 3 Chloropropyl Fluorobenzene in Research Contexts
Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment in Research Samples
Chromatographic techniques are fundamental for assessing the purity of 4-Bromo-2-(3-chloropropyl)fluorobenzene in synthesized research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is typically the method of choice. A C18 column is commonly employed due to its ability to effectively separate non-polar to moderately polar compounds. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.
A typical HPLC method for the purity assessment of this compound would involve a gradient elution to ensure the separation of the main compound from any starting materials, reagents, or byproducts that may have varying polarities. UV detection is suitable for this compound due to the presence of the aromatic ring, which absorbs in the UV region.
Interactive Data Table: Hypothetical HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
| Expected RT | ~12.5 min |
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for determining the purity of this compound. The sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. A non-polar or mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is often used for the analysis of halogenated aromatic compounds.
A temperature-programmed method is typically employed to ensure the efficient separation of the target compound from any closely related impurities. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For enhanced selectivity, an Electron Capture Detector (ECD) can be utilized, as it is highly sensitive to halogenated compounds.
Interactive Data Table: Hypothetical GC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | FID |
| Detector Temp. | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
| Expected RT | ~10.8 min |
Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis in Complex Reaction Mixtures
For the detection and quantification of trace amounts of this compound in complex matrices, such as crude reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the trace analysis of volatile and semi-volatile organic compounds. After separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for unambiguous identification. The presence of bromine and chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum, which further aids in its identification.
For quantitative analysis, selected ion monitoring (SIM) can be employed. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity and reduces background noise.
Interactive Data Table: Hypothetical GC-MS Parameters for Trace Analysis
| Parameter | Value |
| GC Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-350) for identification, SIM for quantification |
| Characteristic Ions | m/z 250/252/254 (Molecular Ion Cluster), 171/173 (Fragment) |
| Expected RT | ~10.8 min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.govacs.orgresearchgate.net For this compound, reversed-phase LC is coupled to a tandem mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
In tandem mass spectrometry, a precursor ion corresponding to the protonated molecule or a molecular adduct is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of the target compound at very low concentrations even in the presence of complex matrix components.
Interactive Data Table: Hypothetical LC-MS/MS Parameters for Trace Analysis
| Parameter | Value |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Ionization Mode | ESI Positive |
| MS/MS Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion (e.g., fragment) |
| Collision Energy | Optimized for the specific transition |
Spectrophotometric and Electrochemical Methods for In-process Monitoring of this compound Synthesis
In-process monitoring provides real-time information about the progress of a chemical reaction, enabling better control and optimization of the synthesis of this compound.
Spectrophotometric Methods:
UV-Visible spectrophotometry can be employed to monitor the synthesis of this compound, particularly if the starting materials, intermediates, and the final product have distinct UV-Vis absorption spectra. The aromatic ring in the molecule is the primary chromophore. Changes in the substitution pattern on the aromatic ring during the reaction can lead to shifts in the absorption maximum (λmax) and changes in the molar absorptivity.
By continuously monitoring the absorbance at a specific wavelength, it is possible to track the consumption of a reactant or the formation of the product. Fiber-optic probes can be inserted directly into the reaction vessel, allowing for real-time, in-situ measurements without the need for sampling.
Electrochemical Methods:
Electrochemical sensors offer a promising avenue for the in-process monitoring of reactions involving electroactive species. The synthesis of this compound may involve intermediates or reagents that can be oxidized or reduced at an electrode surface. For instance, if the synthesis involves the reduction of a precursor, the disappearance of the precursor's reduction peak in cyclic voltammetry could be monitored.
The development of specific ion-selective electrodes or voltammetric sensors tailored to detect either the reactants or the product could provide a continuous and sensitive measure of the reaction's progress. scholaris.cachinesechemsoc.orgnih.govnih.gov These methods are advantageous as they can be readily automated and integrated into a process control system.
Derivatives and Analogues of 4 Bromo 2 3 Chloropropyl Fluorobenzene: Synthesis and Structure Reactivity Relationships
Synthesis of Fluorinated Analogues with Varied Fluorine Positions and Counts
The position and number of fluorine atoms on the benzene (B151609) ring profoundly influence the electronic properties and reactivity of 4-Bromo-2-(3-chloropropyl)fluorobenzene analogues. The synthesis of these analogues typically involves multi-step sequences starting from commercially available fluorinated precursors. For instance, the introduction of additional fluorine atoms can be achieved through electrophilic fluorination reactions using reagents like Selectfluor. nih.gov The choice of starting material is crucial for controlling the regioselectivity of fluorination.
Recent advances in fluorine chemistry have provided a variety of methods for the synthesis of fluorinated organic compounds. nih.gov These methods often leverage the unique properties of fluorine to achieve high efficiency and selectivity.
Table 1: Representative Fluorinated Analogues of this compound and Their Precursors
| Analogue Name | Precursor Compound | Synthetic Method |
| 1-Bromo-2-(3-chloropropyl)-4,5-difluorobenzene | 4-Bromo-1,2-difluorobenzene | Acylation followed by reduction and chlorination |
| 1-Bromo-2-(3-chloropropyl)-3,4-difluorobenzene | 1-Bromo-3,4-difluorobenzene | Friedel-Crafts acylation and subsequent modifications |
| 4-Bromo-2-(3-chloropropyl)-1,3-difluorobenzene | 1-Bromo-2,4-difluorobenzene | Ortho-lithiation and alkylation |
Modification of the Chloropropyl Side Chain in this compound Derivatives (e.g., Chain Length, Heteroatom Incorporation)
Modification of the 3-chloropropyl side chain offers a versatile handle for introducing structural diversity and modulating the physicochemical properties of the molecule. The reactivity of the primary chloride allows for nucleophilic substitution reactions to introduce a wide range of functional groups.
For example, extending the chain length can be achieved by reacting the corresponding Grignard reagent with an appropriate omega-chloroepoxide. The incorporation of heteroatoms, such as oxygen or nitrogen, into the side chain can be accomplished through Williamson ether synthesis or by reaction with amines, respectively. These modifications can significantly impact the molecule's polarity, solubility, and biological activity. A related compound, 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene, highlights the potential for varied halogenation on the side chain. bldpharm.com
Investigation of the Bromo Substituent's Role in Reactivity of this compound Analogues
The bromine atom at the 4-position is a key functional group for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly weaker than the carbon-fluorine and carbon-chlorine bonds, making it the preferred site for oxidative addition to a metal center, such as palladium or copper.
This selective reactivity allows for the introduction of a wide array of substituents at the 4-position, including aryl, alkyl, and alkynyl groups, through reactions like Suzuki, Stille, and Sonogashira couplings. nih.gov The electronic nature of the substituent introduced can, in turn, modulate the reactivity of the remaining parts of the molecule. For instance, the introduction of an electron-withdrawing group can further activate the ring towards nucleophilic aromatic substitution. In multi-halogenated systems, the iodide substituent generally exhibits a higher reaction rate in catalytic reactions compared to the bromide substituent. ossila.com
Structure-Reactivity Studies on Electrophilic and Nucleophilic Sites in this compound Derivatives
The distribution of electrophilic and nucleophilic sites in this compound and its derivatives is dictated by the interplay of the electronic effects of the halogen substituents and the alkyl side chain. The fluorine atom, being the most electronegative, strongly withdraws electron density from the ring through the sigma bond, but also donates electron density through its lone pairs via resonance. The bromine atom has a similar but less pronounced effect.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net The LUMO (Lowest Unoccupied Molecular Orbital) indicates the electron-accepting ability of the compound and its susceptibility to nucleophilic attack. researchgate.net Molecular electrostatic potential (MEP) maps can visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Generally, the carbon atoms attached to the halogens are more electrophilic, while the regions of the ring ortho and para to the activating alkyl group are more nucleophilic. khanacademy.org
Table 2: Predicted Reactivity of Sites in this compound
| Site | Predicted Reactivity | Rationale |
| Carbon attached to Bromine | Electrophilic | Susceptible to metal-catalyzed cross-coupling reactions. |
| Carbon attached to Fluorine | Electrophilic | Activated towards nucleophilic aromatic substitution, especially with strong nucleophiles. |
| Propyl chain carbon attached to Chlorine | Electrophilic | Site for nucleophilic substitution reactions. |
| Aromatic ring | Nucleophilic | Can undergo electrophilic aromatic substitution, directed by the substituents. |
Emerging Research Frontiers and Future Directions for 4 Bromo 2 3 Chloropropyl Fluorobenzene
Exploration of Novel Catalytic Transformations for 4-Bromo-2-(3-chloropropyl)fluorobenzene
The bromine atom attached to the aromatic ring of this compound serves as a key functional group for a variety of catalytic cross-coupling reactions. nbinno.com These transformations are foundational for constructing complex carbon-carbon and carbon-heteroatom bonds. nbinno.com Research is actively exploring the application of modern palladium-catalyzed systems to selectively activate the C-Br bond, which is more reactive than the C-Cl and C-F bonds, allowing for precise, stepwise molecular construction. msu.edu
Prominent among these are Suzuki, Stille, and Heck couplings, which are fundamental for creating intricate carbon frameworks. nbinno.com The development of palladium-catalyzed methods extends to the coupling of unactivated alkylzinc reagents with aryl bromides, a strategy that could be applied to modify the aromatic core of the title compound. nih.govresearchgate.net Furthermore, protocols for the palladium-catalyzed C–O cross-coupling of aryl bromides with various fluorinated alcohols demonstrate the potential for forming complex ether linkages. nih.gov The presence of substoichiometric amounts of zinc bromide can mediate the palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides, expanding the range of possible transformations. organic-chemistry.org
The table below outlines potential catalytic transformations for this compound, highlighting the versatility of the C-Br bond.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Class |
| Suzuki Coupling | Arylboronic Acids / Esters | Pd(OAc)₂, SPhos | Biaryl compounds |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Substituted styrenes |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Aryl alkynes |
| Buchwald-Hartwig Amination | Amines (Primary/Secondary) | Pd₂(dba)₃, BINAP | N-Aryl amines |
| C-O Coupling | Alcohols / Phenols | tBuBrettPhos Pd G3 | Aryl ethers |
These catalytic methods are being refined to enhance functional group tolerance, reaction efficiency, and regioselectivity, enabling the synthesis of complex molecules while preserving the chloropropyl and fluoro functionalities for subsequent reactions.
Integration of this compound into Flow Chemistry Systems
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. vapourtec.com The integration of this compound into flow systems is a promising frontier, particularly for managing reactions that involve hazardous reagents or intermediates. researchgate.net
The use of flow chemistry is particularly advantageous for organometallic reactions, which might be generated from the aryl bromide moiety. stackexchange.com Continuous flow reactors allow for the safe, on-demand generation and immediate consumption of highly reactive species like organolithium or Grignard reagents, minimizing risks associated with their accumulation in batch reactors. nih.gov The development of such processes for derivatives of this compound could accelerate the production of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govnih.gov
High-throughput Screening for New Reactions of this compound
High-throughput screening (HTS) has become an indispensable tool for accelerating the discovery of new chemical reactions and optimizing existing ones. nih.gov This methodology involves running a large number of reactions in parallel under varied conditions, allowing for the rapid identification of optimal catalysts, ligands, solvents, and other parameters. nih.gov Applying HTS to this compound can systematically map its reactivity and uncover novel transformations. nih.gov
For example, an HTS campaign could be designed to discover the most effective conditions for a challenging cross-coupling reaction. A 96-well plate format could be used to screen a matrix of different palladium precatalysts, phosphine (B1218219) ligands, bases, and solvents simultaneously. nih.gov Analytical techniques like LC-MS would then be used to rapidly determine the yield in each well, providing a comprehensive dataset to identify the ideal reaction conditions. nih.gov
The table below illustrates a potential HTS setup for optimizing a Suzuki coupling reaction.
| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | RuPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | NaO-t-Bu |
| Solvent | Toluene | Dioxane | THF | DMF |
Such systematic screening can reveal non-obvious relationships between reaction components and outcomes, leading to the discovery of highly efficient and selective transformations that might be missed by traditional, hypothesis-driven experimentation. nih.gov
Potential as a Precursor in Advanced Materials Science Research (excluding material properties and applications)
The unique trifunctional structure of this compound makes it a highly valuable precursor for the synthesis of complex organic molecules intended for advanced materials science. The three distinct reactive sites—the aryl bromide, the alkyl chloride, and the fluorinated aromatic ring—provide orthogonal chemical handles for building sophisticated molecular architectures.
Aryl Bromide Moiety : This site is ideal for forming carbon-carbon bonds via established cross-coupling reactions. nbinno.com This allows for the programmed assembly of oligomeric or polymeric backbones, where the 4-fluoro-2-(3-chloropropyl)phenyl unit can be incorporated as a repeating monomer. It also enables the attachment of other functional groups to create precursors for conjugated materials.
Chloropropyl Chain : The primary alkyl chloride is susceptible to nucleophilic substitution reactions. This allows for the grafting of side chains onto the core molecule, a process often used in the design of functional polymers. It can also be used as a reactive site for intramolecular cyclization to form new ring systems or for surface immobilization by reacting with appropriate substrates.
Fluorinated Aromatic Ring : The fluorine atom significantly influences the electronic nature of the aromatic ring. While the C-F bond is generally robust, the fluorine substituent can direct the regioselectivity of further electrophilic aromatic substitution reactions, enabling the synthesis of precisely substituted aromatic precursors.
The ability to selectively address these three sites in a controlled, stepwise manner allows for the rational design and synthesis of highly complex and well-defined molecular structures that serve as fundamental building blocks for a new generation of advanced materials.
Computational Chemistry-Driven Discovery for this compound Research
Computational chemistry provides powerful tools to predict reactivity, elucidate reaction mechanisms, and guide the rational design of synthetic targets derived from this compound. chemrxiv.org Theoretical methods, particularly Density Functional Theory (DFT), can be employed to model various aspects of its chemical behavior, accelerating experimental discovery and providing insights that are difficult to obtain through laboratory work alone.
Key areas where computational chemistry can drive research include:
Predicting Reaction Selectivity : Calculations can determine the relative activation energies for reactions at the C-Br versus the C-Cl bond. This allows researchers to predict which site will react preferentially under specific catalytic conditions, aiding in the design of selective synthetic routes.
Mechanism Elucidation : For novel catalytic transformations, computational modeling can map out the entire catalytic cycle, identifying transition states and key intermediates. This fundamental understanding helps in optimizing reaction conditions and designing more efficient catalysts.
In Silico Design of Derivatives : Computational methods can predict the electronic properties (e.g., HOMO/LUMO energy levels, dipole moments) of virtual derivatives of this compound. This allows for the pre-screening of candidate molecules for applications in areas like organic electronics before committing to their synthesis.
By integrating computational modeling with experimental work, researchers can adopt a more targeted and efficient approach to exploring the vast chemical space accessible from this versatile precursor.
Q & A
Basic: What are the recommended synthetic routes for 4-Bromo-2-(3-chloropropyl)fluorobenzene, and how is reaction progress monitored?
Methodological Answer:
The synthesis typically involves alkylation of a fluorobenzene precursor. For example:
- Step 1: Start with 2-fluorobenzene derivatives (e.g., 4-bromo-2-fluorotoluene, as in ) and introduce the 3-chloropropyl group via nucleophilic substitution using 1,3-dichloropropane. A strong base like NaH is often employed to deprotonate intermediates (similar to methods in ).
- Step 2: Monitor reaction progress using GC or HPLC (≥97.0% purity thresholds are standard; see ).
- Step 3: Purify via column chromatography, verifying the final product with ¹H/¹³C NMR (chloropropyl protons at δ ~1.8–3.5 ppm) and mass spectrometry (M+ peak for C₉H₉BrClF: ~258.5 g/mol).
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- GC-MS : Use retention time alignment with standards and fragmentation patterns (e.g., loss of Br or Cl groups) for validation ().
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the bromo substituent?
Methodological Answer:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with boronate esters (e.g., ).
- Solvent/Base Optimization : Test polar solvents (DMF, THF) with K₂CO₃ or CsF to enhance reactivity ( ).
- Temperature Control : Reactions at 80–100°C for 12–24 hours often yield >80% conversion (similar to protocols in ).
- Byproduct Mitigation : Monitor for debromination or homocoupling via TLC (Rf comparison) and HPLC ().
Advanced: What strategies address contradictions in regioselectivity during nucleophilic substitution of the chloropropyl group?
Methodological Answer:
- Competing Pathways : The chloropropyl chain may undergo SN2 (inversion) or elimination (forming allylic chlorides).
- Reaction Conditions :
- Characterization : Employ GC-MS to distinguish between substitution (M+ = product mass) and elimination (M+ = -HCl) products ().
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage : Keep at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloropropyl group ().
- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Validate stability via HPLC every 6 months ().
Advanced: How can computational modeling predict reactivity trends for further functionalization?
Methodological Answer:
- DFT Calculations : Use software (e.g., Gaussian) to model electrophilic aromatic substitution (EAS) sites. The bromo group directs incoming electrophiles to the para position (relative to fluorine), while the chloropropyl chain may sterically hinder meta positions ( ).
- Transition State Analysis : Predict activation energies for cross-coupling reactions, optimizing catalyst-substrate interactions ( ).
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation ().
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite ().
- Waste Disposal : Follow halogenated waste guidelines (EPA/OSHA) due to Br/Cl content ().
Advanced: How does the chloropropyl chain influence steric and electronic effects in supramolecular chemistry applications?
Methodological Answer:
- Steric Effects : The chain’s length and flexibility can disrupt crystal packing (evidenced by XRD in fluorobenzene derivatives; see ).
- Electronic Effects : The electron-withdrawing Cl may polarize the benzene ring, altering π-π stacking interactions (study via UV-Vis and cyclic voltammetry; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
